REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14]1[CH:23]=[CH:22][CH:21]=[C:20]2[C:15]=1[CH:16]=[CH:17][N:18]=[CH:19]2)=O)(C)(C)C.[ClH:24].CO>>[ClH:24].[CH:19]1[C:20]2[C:15](=[C:14]([NH:13][CH2:12][CH2:11][CH2:10][CH2:9][NH2:8])[CH:23]=[CH:22][CH:21]=2)[CH:16]=[CH:17][N:18]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCCNC1=C2C=CN=CC2=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(50° C., 2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with methanol (1 ml) and diethyl ether (3 ml)
|
Type
|
CUSTOM
|
Details
|
The deposited precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=NC=CC2=C(C=CC=C12)NCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |